molecular formula C12H23N3O3 B8365018 Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate

Cat. No.: B8365018
M. Wt: 257.33 g/mol
InChI Key: ZIFJITYVTKALLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate is an organic compound with the molecular formula C12H23N3O3. It is a derivative of azetidine and piperazine, featuring a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperazine under controlled conditions. One common method includes the use of tert-butyl 3-hydroxyazetidine-1-carboxylate as a starting material, which is then reacted with piperazine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for achieving high-quality products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-3-(piperazin-2-yl)azetidine-1-carboxylate is unique due to the presence of both a hydroxy group and a piperazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-piperazin-2-ylazetidine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-11(2,3)18-10(16)15-7-12(17,8-15)9-6-13-4-5-14-9/h9,13-14,17H,4-8H2,1-3H3

InChI Key

ZIFJITYVTKALLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2CNCCN2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 3-[1,4-bis(phenylmethyl)piperazin-2-yl]-3-hydroxyazetidine-1-carboxylate (408 mg, 0.93 mmol) in methanol (15 mL) was added 10% palladium on carbon (wet), and the resulting suspension was subjected to an atmosphere of hydrogen for 21 hours. The catalyst was removed by filtration through celite, and the filter cake was rinsed with methanol. The combined filtrate was concentrated to provide 1,1-dimethylethyl 3-hydroxy-3-piperazin-2-ylazetidine-1-carboxylate as a brown syrup (227 mg, 0.88 mmol, 95% yield). 1H NMR, (400 MHz, CDCl3): 3.94-3.76 (m, 5H), 3.12 (m, 1H), 3.01 (m, 1H), 2.94-2.81 (m, 3H), 2.78-2.70 (m, 2H); MS (EI) for C12H23N3O3: 258 (MH+).
Name
1,1-dimethylethyl 3-[1,4-bis(phenylmethyl)piperazin-2-yl]-3-hydroxyazetidine-1-carboxylate
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.